4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile
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Overview
Description
The compound 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile is a complex organic molecule that features a triazole ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aniline with phenylhydrazine and carbon disulfide under basic conditions to form 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol.
Attachment of the Furan Ring: The furan ring can be introduced by reacting the triazole-thiol compound with 5-propyl-2-furonitrile under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Agents: The compound’s ability to interact with biological targets makes it a potential candidate for anticancer drug development.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
- Structural Complexity : The presence of both a furan ring and a nitrile group in 4-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-propyl-2-furonitrile adds to its structural complexity compared to similar compounds.
- Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and uniqueness.
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-propylfuran-2-carbonitrile |
InChI |
InChI=1S/C23H21N5OS/c1-2-9-21-17(14-20(15-24)29-21)16-30-23-27-26-22(25-18-10-5-3-6-11-18)28(23)19-12-7-4-8-13-19/h3-8,10-14H,2,9,16H2,1H3,(H,25,26) |
InChI Key |
BBLBBLZGCYLAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C#N)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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